molecular formula C16H11ClN2O2S B2389438 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 326017-68-9

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2389438
CAS No.: 326017-68-9
M. Wt: 330.79
InChI Key: APFNSNJUAXMTHG-UHFFFAOYSA-N
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Description

“4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectral data from techniques such as FT-IR, 1H-NMR, and MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using techniques such as melting point determination, GC-MS, 1H NMR, and IR spectroscopy .

Scientific Research Applications

Antimicrobial Applications

Benzothiazole derivatives, including those related to 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide, have been extensively studied for their antimicrobial properties. Research by Obasi et al. (2017) synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, demonstrating significant antibacterial activities against various strains, including E. coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa, showcasing the compound's potential as a lead for developing new antibacterial agents (Obasi et al., 2017).

Antitumor and Anticancer Research

Benzothiazole derivatives have also shown promising results in anticancer research. Chua et al. (1999) studied N-acyl derivatives of 2-(4-aminophenyl)benzothiazoles, revealing that these compounds undergo N-acetylation and oxidation as their main metabolic transformations, with some derivatives retaining selective antitumor activity. This research opens avenues for the development of novel anticancer therapies based on benzothiazole scaffolds (Chua et al., 1999).

Synthesis and Structural Studies

The synthesis and characterization of benzothiazole derivatives are crucial for understanding their biological activities and potential applications. Studies on the synthesis of various benzothiazole compounds, including the exploration of new synthetic routes and structural analyses, provide foundational knowledge for further application-based research. For instance, Patel et al. (2009) investigated fluoro substituted benzothiazoles for biological and pharmacological screening, highlighting the diversity of activities that can be targeted through structural modifications of benzothiazole derivatives (Patel et al., 2009).

Future Directions

The future directions for research on “4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could include further investigation into their anti-tubercular activity, exploration of their potential uses in other medical applications, and development of more efficient synthesis methods .

Properties

IUPAC Name

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c1-9(20)10-2-4-11(5-3-10)15(21)19-16-18-13-7-6-12(17)8-14(13)22-16/h2-8H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFNSNJUAXMTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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